molecular formula C20H18ClN3O B2556714 2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide CAS No. 2034397-44-7

2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Cat. No.: B2556714
CAS No.: 2034397-44-7
M. Wt: 351.83
InChI Key: IFCGQEZZSFRUDZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a phenylpyrimidinyl group, and an acetamide moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom.

    Synthesis of the phenylpyrimidinyl intermediate: This step involves the formation of the pyrimidine ring, often through a cyclization reaction.

    Coupling of intermediates: The chlorophenyl and phenylpyrimidinyl intermediates are then coupled through a nucleophilic substitution reaction to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(2-chlorophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide can be compared with other similar compounds, such as:

    2-(2-chlorophenyl)-N-(2-(2-pyridyl)ethyl)acetamide: This compound has a pyridyl group instead of a phenylpyrimidinyl group, which may result in different chemical and biological properties.

    2-(2-bromophenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide: The presence of a bromine atom instead of chlorine can affect the reactivity and interactions of the compound.

    2-(2-chlorophenyl)-N-(2-(2-phenylthiazol-5-yl)ethyl)acetamide: The thiazole ring in this compound introduces different electronic and steric effects compared to the pyrimidine ring.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c21-18-9-5-4-8-17(18)12-19(25)22-11-10-15-13-23-20(24-14-15)16-6-2-1-3-7-16/h1-9,13-14H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCGQEZZSFRUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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